molecular formula C16H19N5O B12173259 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide

Cat. No.: B12173259
M. Wt: 297.35 g/mol
InChI Key: PWHZAAWFNDQQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features an indole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their α-glucosidase inhibitory activity.

    3-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized for their potential anti-inflammatory and antibacterial properties.

Uniqueness

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its specific combination of an indole and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H18N4C_{14}H_{18}N_{4} and a molecular weight of approximately 258.32 g/mol. Its structure includes an indole moiety linked to a triazole ring, which is known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in human peripheral blood mononuclear cells (PBMCs). Studies showed that at concentrations ranging from 25 to 100 µg/mL, the compound significantly reduced cell proliferation and induced apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cytokine production, particularly TNF-α and IL-6, which are crucial in inflammatory responses .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through its impact on cytokine release in stimulated PBMC cultures. It was found to decrease TNF-α production by approximately 44–60% when compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Study 1: Evaluation of Cytokine Modulation

In a controlled study involving PBMCs, researchers tested various concentrations of this compound. The results indicated a dose-dependent inhibition of TNF-α and IL-6 production. The strongest inhibitory effects were observed at a concentration of 50 µg/mL .

Concentration (µg/mL)TNF-α Production (%)IL-6 Production (%)
Control100100
258590
504050
1003040

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of the compound against various pathogens. The compound exhibited significant bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings underscore the compound's potential as a novel antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in inflammation and cell proliferation pathways. The presence of the indole and triazole moieties likely facilitates binding to proteins involved in these processes.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

3-indol-1-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C16H19N5O/c1-11(2)15-18-16(20-19-15)17-14(22)8-10-21-9-7-12-5-3-4-6-13(12)21/h3-7,9,11H,8,10H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

PWHZAAWFNDQQTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.